molecular formula C13H26O3 B13761696 4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol CAS No. 68568-80-9

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol

Katalognummer: B13761696
CAS-Nummer: 68568-80-9
Molekulargewicht: 230.34 g/mol
InChI-Schlüssel: PGJWDNHHHKORMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol is an organic compound with the molecular formula C13H26O3 It is a dioxane derivative, characterized by the presence of a dioxane ring substituted with methyl and propyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4,6-trimethyl-1,3-dioxane with propyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,6-Trimethyl-4-phenyl-1,3-dioxane
  • 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-

Uniqueness

4,4,6-Trimethyl-alpha-propyl-1,3-dioxane-2-propanol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

68568-80-9

Molekularformel

C13H26O3

Molekulargewicht

230.34 g/mol

IUPAC-Name

1-(4,4,6-trimethyl-1,3-dioxan-2-yl)hexan-3-ol

InChI

InChI=1S/C13H26O3/c1-5-6-11(14)7-8-12-15-10(2)9-13(3,4)16-12/h10-12,14H,5-9H2,1-4H3

InChI-Schlüssel

PGJWDNHHHKORMH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC1OC(CC(O1)(C)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.